4-Methylumbelliferyl b-D-glucuronide dihydrate

Descripción

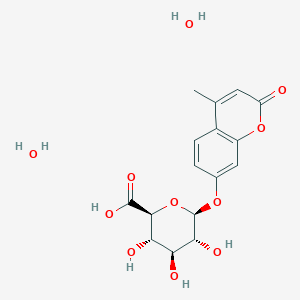

4-Methylumbelliferyl β-D-glucuronide dihydrate (MUG, C₁₆H₁₆O₉·2H₂O) is a fluorogenic substrate widely used to assay β-D-glucuronidase (GUS) activity. Its structure consists of 4-methylumbelliferone (4-MU) linked to β-D-glucuronic acid via a glycosidic bond. Upon enzymatic hydrolysis, the glucuronide moiety is cleaved, releasing fluorescent 4-MU, detectable at excitation/emission wavelengths of 360/446 nm . This compound is valued for its high sensitivity, with a molar mass of 388.33 g/mol, melting point of 102°C, and optimal storage at -20°C . Applications span molecular biology (e.g., GUS reporter systems in transgenic plants) , clinical diagnostics (e.g., lysosomal storage disorders) , and pharmacological studies (e.g., hyaluronan synthesis inhibition) .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.2H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);2*1H2/t11-,12-,13+,14-,16+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVAYRGWFCRSBR-CMNHCFHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-glucuronide dihydrate typically involves the glycosylation of 4-methylumbelliferone with a glucuronic acid derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The product is then purified through crystallization or chromatography to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually produced in powder or crystalline form and stored under specific conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl b-D-glucuronide dihydrate primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .

Common Reagents and Conditions

Reagents: Beta-glucuronidase enzyme

Conditions: Aqueous buffer solutions, typically at pH 6.5 to 7.5, and temperatures ranging from 25°C to 37°C.

Major Products

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is highly fluorescent under UV light .

Aplicaciones Científicas De Investigación

Molecular Biology Applications

β-Glucuronidase Reporter System

MUG is primarily utilized in the β-glucuronidase (GUS) reporter system, which is instrumental in studying gene expression in plants and other organisms. The substrate is hydrolyzed by β-glucuronidase, releasing 4-methylumbelliferone, which fluoresces upon excitation. This fluorescence can be quantitatively measured, allowing researchers to assess GUS gene expression levels accurately. This application is particularly relevant in transgenic plants where GUS serves as a marker for successful transformation .

Fluorimetric Assays

MUG is also employed in fluorimetric assays to measure enzyme activity. By using MUG as a substrate, researchers can evaluate the activity of β-glucuronidase in various samples, including plant tissues and microbial cultures. This method provides a sensitive and rapid means to quantify enzyme activity, facilitating studies on metabolic pathways and enzymatic functions .

Microbiological Applications

Detection of Pathogens

One of the significant applications of MUG is in microbiology for detecting Escherichia coli (E. coli) contamination in food and water samples. When E. coli is present, it produces β-glucuronidase, which hydrolyzes MUG to release fluorescent 4-methylumbelliferone. This property enables rapid screening methods for assessing food safety and public health risks associated with waterborne pathogens .

Environmental Monitoring

MUG has been adopted for environmental monitoring to detect fecal contamination in water bodies. The ability to identify E. coli through fluorescence makes MUG an essential tool for environmental microbiologists studying water quality and pollution sources .

Pharmaceutical Research

Drug Development

In pharmaceutical research, MUG is used to study drug metabolism involving glucuronidation processes. Understanding how drugs are metabolized by enzymes such as β-glucuronidase can inform drug design and therapeutic strategies. MUG serves as a substrate to evaluate the efficacy of drug candidates that undergo glucuronidation, aiding in the development of more effective therapeutics with improved safety profiles .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl b-D-glucuronide dihydrate involves its enzymatic cleavage by beta-glucuronidase. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone. This compound exhibits strong fluorescence under UV light, allowing for easy detection and quantification of beta-glucuronidase activity .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between MUG dihydrate and analogous fluorogenic/chromogenic substrates:

Performance in Enzymatic Assays

- Sensitivity: MUG dihydrate outperforms phenolphthalein glucuronide and 4-nitrophenyl derivatives due to its fluorogenic nature, enabling detection at nanomolar concentrations .

- Specificity : Unlike 4-MU sulfate (specific to sulfatases) , MUG dihydrate is highly selective for β-glucuronidase, with minimal cross-reactivity .

- Hydrolysis Kinetics : MUG dihydrate exhibits faster hydrolysis rates (e.g., 20 µmol/g/hr in liver microsomes) compared to sulfated analogs like 4-MU sulfate (5 µmol/g/hr) .

Stability and Practical Considerations

Actividad Biológica

4-Methylumbelliferyl β-D-glucuronide dihydrate (MUG) is a fluorogenic substrate primarily used for detecting β-glucuronidase activity. This compound has gained significant attention in microbiological and biochemical research due to its ability to produce a measurable fluorescent signal upon hydrolysis by β-glucuronidase, making it a valuable tool for various applications, including microbial detection and enzyme assays.

- Molecular Formula : C₁₆H₁₆O₉·2H₂O

- Molar Mass : 388.33 g/mol

- Melting Point : 102 °C

- CAS Number : 881005-91-0

- Storage Conditions : Store at -20 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₉·2H₂O |

| Molar Mass | 388.33 g/mol |

| Melting Point | 102 °C |

| CAS Number | 881005-91-0 |

| Storage Temperature | -20 °C |

Detection of Microorganisms

MUG is widely utilized for the rapid detection of Escherichia coli in clinical and food microbiology. When incorporated into selective media such as modified MacConkey agar, it allows for the identification of E. coli by detecting β-glucuronidase activity, which is characteristic of this organism. The fluorescence produced upon hydrolysis can be measured, significantly reducing identification time from hours to minutes.

Case Study: E. coli Detection

A study demonstrated the effectiveness of MUG in modified MacConkey agar, where the detection time for E. coli was reduced from one hour to just five minutes. This method not only improved efficiency but also enhanced the detection capability in mixed samples, showcasing MUG's practical application in clinical settings .

Enzyme Assays

MUG serves as an excellent substrate for fluorometric assays to measure β-glucuronidase activity in various biological samples. The hydrolysis of MUG leads to the release of 4-methylumbelliferone, which can be quantified using fluorescence spectroscopy.

Research Findings

- Fluorometric Detection : MUG has been shown to provide a highly sensitive method for detecting β-glucuronidase in biological samples, making it suitable for studying enzyme kinetics and enzyme inhibition .

- Application in Plant Research : In plant biology, MUG is used to assess gene expression related to β-glucuronidase activity, particularly in transgenic plants like Arabidopsis thaliana. This application underscores its versatility beyond microbial detection .

Table 2: Applications of MUG

| Application | Description |

|---|---|

| Microbial Detection | Rapid identification of E. coli using modified MacConkey agar |

| Enzyme Activity Measurement | Fluorometric assays for measuring β-glucuronidase activity |

| Gene Expression Analysis | Assessment of GUS (β-glucuronidase) reporter gene expression in plants |

Q & A

Basic Research Questions

Q. How does 4-MUG function as a fluorogenic substrate for β-D-glucuronidase (GUS) in enzymatic assays?

- Methodological Answer : 4-MUG is hydrolyzed by GUS to release 4-methylumbelliferone (4-MU), a fluorescent product. Fluorescence is measured at excitation/emission wavelengths of 365 nm and 455 nm, respectively . The reaction kinetics (e.g., Km = 0.041 for GUS) can be quantified using fluorimeters, with substrate concentrations typically ranging from 0.05–0.1 mg/mL in buffered solutions (pH 6.8–7.0) . For reproducibility, pre-warm substrates to 37°C and include negative controls lacking enzyme activity.

Q. What are the standard protocols for detecting E. coli using 4-MUG in microbiological media?

- Methodological Answer : Incorporate 0.05 g/L 4-MUG into selective media (e.g., BRILA MUG Broth) with bile salts and lactose. Incubate samples at 37°C for 18–24 hours. GUS-positive E. coli strains hydrolyze 4-MUG, producing blue fluorescence under UV light. Confirm results with additional biochemical tests to rule out false positives from non-target organisms .

Advanced Research Questions

Q. How can researchers address variability in fluorescence signals during 4-MUG-based assays?

- Methodological Answer :

- pH Sensitivity : Optimize buffer systems (e.g., phosphate buffers at pH 6.8) to stabilize enzymatic activity .

- Inhibitors : Test for glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) in samples .

- Quenching : Dilute samples with high protein or particulate content to reduce inner-filter effects .

- Calibration : Use internal standards like 4-MU for fluorescence normalization .

Q. How to reconcile discrepancies between 4-MUG and chromogenic substrates (e.g., X-GAL) in detecting GUS activity?

- Methodological Answer : Discrepancies may arise from differences in substrate specificity (e.g., X-GAL detects β-galactosidase, not GUS) or enzyme isoforms. Validate assays with genetically modified controls (e.g., gusA-transfected cells) . For ambiguous results, combine 4-MUG with chromogenic substrates in dual-reporter systems .

Q. What experimental controls are needed when 4-MUG unexpectedly inhibits non-target pathways (e.g., hyaluronan synthesis)?

- Methodological Answer : 4-MUG’s metabolite, 4-MU, is a known hyaluronan synthase inhibitor. Include:

- Dose-response curves to distinguish GUS-specific effects from off-target inhibition.

- UGT enzyme assays to quantify glucuronidation rates .

- Alternative substrates (e.g., 4-nitrophenyl glucuronide) for cross-validation .

Q. How to optimize 4-MUG assays for plant molecular studies (e.g., promoter activity analysis)?

- Methodological Answer :

- Tissue Permeability : Use vacuum infiltration or DMSO (≤1%) to enhance substrate penetration in plant tissues .

- Quantitative Analysis : Homogenize tissues in extraction buffers (e.g., 50 mM phosphate, pH 7.0) and measure fluorescence with a microplate reader .

- Inhibitor Controls : Include 4-MU spiked samples to account for endogenous fluorescence .

Q. How to validate the specificity of 4-MUG for in vivo glucuronidation studies?

- Methodological Answer :

- Isotope Tracing : Co-administer deuterated 4-MUG and analyze metabolites via LC-MS .

- Knockout Models : Use UGT-deficient animals or cell lines to confirm enzyme dependency .

- Competition Assays : Test against structurally similar substrates (e.g., 4-nitrophenyl glucuronide) .

Key Considerations for Experimental Design

- False Negatives : Some E. coli strains (e.g., enterohemorrhagic variants) lack GUS activity; confirm with PCR for gusA .

- Fluorophore Stability : Protect 4-MU from light exposure during assays to prevent photobleaching .

- In Vivo Limitations : Renal clearance of 4-MUG metabolites may require adjusted dosing in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.